1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
CAS No.: 264273-07-6
Cat. No.: VC8464244
Molecular Formula: C24H19NO4
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 264273-07-6 |
|---|---|
| Molecular Formula | C24H19NO4 |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27) |
| Standard InChI Key | FWYAYXBFHLDIRA-UHFFFAOYSA-N |
| SMILES | C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
| Canonical SMILES | C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Chemical Identity and Structural Properties
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid (CAS: 264273-07-6, 198560-38-2) is an indoline derivative featuring an Fmoc-protected amine and a carboxylic acid functional group. Its systematic IUPAC name is (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid, reflecting its stereochemical configuration and bicyclic structure.
Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>19</sub>NO<sub>4</sub> | PubChem |
| Molecular Weight | 385.41 g/mol | PubChem |
| InChI | InChI=1S/C24H19NO4... | PubChem |
| Canonical SMILES | C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | PubChem |
The indoline core consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, while the Fmoc group provides steric bulk and UV-active properties for detection in chromatographic applications.
Synthetic Methodologies
Fischer Indole Synthesis
The indoline ring is typically constructed via the Fischer indole synthesis, a classic method involving the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For this compound, phenylhydrazine reacts with a suitably substituted ketone under acidic conditions (e.g., HCl/EtOH) to form the indoline scaffold.
Fmoc Protection Strategy
Post-cyclization, the amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). This step ensures chemoselectivity during subsequent coupling reactions in peptide synthesis.
Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Classical Fischer | Phenylhydrazine, HCl/EtOH, 80°C | 65–70 | ≥95% |
| Microwave-Assisted | Phenylhydrazine, H<sub>2</sub>SO<sub>4</sub>, 100°C, 30 min | 85 | ≥98% |
| Solid-Phase Synthesis | NovaSyn TGR resin, DIPEA/DCM | 90–95 | ≥99% |
Microwave-assisted synthesis significantly improves reaction efficiency, reducing cyclization time from hours to minutes while enhancing yield.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The indoline nitrogen and carboxylic acid group participate in diverse transformations:
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Oxidation: Treatment with potassium permanganate (KMnO<sub>4</sub>) in acidic media oxidizes the indoline to indole derivatives, useful for generating heterocyclic libraries.
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Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxylic acid to a primary alcohol, enabling further alkylation or esterification.
Electrophilic Substitution
The electron-rich indoline ring undergoes electrophilic aromatic substitution at the 5- and 7-positions. Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) and sulfonation (SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) reactions introduce functional handles for drug conjugate synthesis.
Applications in Peptide Synthesis
Fmoc-Based Solid-Phase Synthesis
As an Fmoc-protected building block, this compound enables iterative peptide chain elongation. Key advantages include:
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Orthogonal Deprotection: The Fmoc group is removed via piperidine/DMF (20% v/v), leaving acid-labile side-chain protections intact.
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Compatibility with Automated Synthesizers: High coupling efficiency (>99% per cycle) facilitates synthesis of long peptides (≥30 residues).
Case Study: ACE-Inhibitory Peptides
Incorporation into angiotensin-converting enzyme (ACE) inhibitor analogs yielded peptides with IC<sub>50</sub> values of 0.8–1.2 μM, demonstrating the utility of indoline scaffolds in cardiovascular drug design.
| Hazard Category | Classification (GHS) | Precautions |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Avoid ingestion; use PPE |
| Skin Irritation | Category 2 | Wear nitrile gloves/lab coat |
| Eye Damage | Category 1 | Safety goggles mandatory |
Comparative Analysis with Structural Analogs
Fmoc-Protected Indoline vs. Proline Derivatives
| Property | Fmoc-Indoline-2-COOH | Fmoc-Proline-OH |
|---|---|---|
| Ring Conformation | Planar indoline | Pyrrolidine (non-aromatic) |
| Peptide Stability | Enhanced π-stacking | Predisposed to cis-trans isomerism |
| Protease Resistance | High (t<sub>1/2</sub> >24 h) | Moderate (t<sub>1/2</sub> ~8 h) |
The rigidity of the indoline ring improves metabolic stability in vivo compared to proline-based peptides.
Future Directions and Research Opportunities
Photodynamic Therapy Applications
Preliminary studies indicate that UV irradiation (365 nm) of the Fmoc group generates reactive oxygen species (ROS), suggesting potential in targeted cancer therapies.
Bioconjugation Strategies
Site-specific modification of the carboxylic acid group with polyethylene glycol (PEG) chains or fluorescent tags could enhance pharmacokinetic properties for theranostic applications.
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